6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that features a chromenone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of various functional groups, including the chromenone, piperazine, and pyrrolidine moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine moieties, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperazine derivatives: Compounds with piperazine rings, including various substituted piperazines.
Chromenone derivatives: Compounds with chromenone cores, such as coumarins and flavonoids.
Uniqueness
6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H29N3O4 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-ethoxy-4-[[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C22H29N3O4/c1-2-28-18-5-6-20-19(14-18)17(13-22(27)29-20)15-23-9-11-24(12-10-23)16-21(26)25-7-3-4-8-25/h5-6,13-14H,2-4,7-12,15-16H2,1H3 |
InChI Key |
NAQYAONAOYLVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.